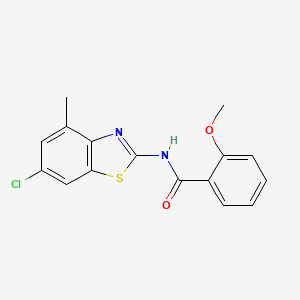

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-9-7-10(17)8-13-14(9)18-16(22-13)19-15(20)11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITRMMXXAGJUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.

Chemical Reactions Analysis

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can be contextualized by comparing it to analogous benzothiazole-benzamide hybrids. Key differences in substituents, molecular weight, and physicochemical properties are highlighted below:

Table 1: Structural and Functional Comparison of Selected Benzothiazole-Benzamide Derivatives

*Calculated molecular weight based on formula.

Key Observations:

Methoxy Groups: The 2-OCH3 on the benzamide moiety improves solubility compared to nitro or chloro substituents, as seen in ’s compound . Sulfamoyl and Nitro Groups: Polar groups like sulfamoyl () and nitro () alter electronic profiles and bioavailability.

Molecular Weight and Lipophilicity :

- The target compound (356.81 g/mol) is lighter than sulfamoyl derivatives (e.g., 498.01 g/mol in ) but heavier than simpler analogs like N-(benzothiazol-2-yl)-3-chlorobenzamide (296.75 g/mol). This balance may optimize membrane permeability .

Click chemistry () and copper-catalyzed methods are also employed for benzothiazole derivatives .

Biological Relevance :

- Benzothiazole-benzamide hybrids exhibit antibacterial activity (), with substituents like nitro () and methoxy () modulating potency. The target compound’s bioactivity remains speculative but aligns with these trends.

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole moiety substituted with a chloro and methyl group, along with a methoxybenzamide functional group. The molecular formula is , and its molecular weight is approximately 387.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN₃O₂S |

| Molecular Weight | 387.9 g/mol |

| CAS Number | 1021265-97-3 |

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer potential. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity of benzothiazole derivatives often involves the inhibition of metalloenzymes like carbonic anhydrase (CA), which is crucial for tumor growth and survival. This compound has shown to inhibit CA activity, leading to reduced tumor proliferation in hypoxic conditions .

-

Case Studies :

- A study demonstrated that similar benzothiazole compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.4 µM against MCF-7 breast cancer cells .

- Another investigation highlighted that derivatives with specific substitutions exhibited CC50 values (the concentration causing 50% cytotoxicity) ranging from 8 ± 3 µM to 9 ± 2 µM against various human-derived cancer cell lines, including DU-145 and HepG2 .

Other Biological Activities

In addition to anticancer effects, this compound has been evaluated for other biological activities:

- Antimicrobial Activity : Some benzothiazole derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings

Recent literature emphasizes the broad spectrum of biological activities associated with benzothiazole derivatives:

- Antioxidant Activity : Many studies report that these compounds possess antioxidant properties that can protect cells from oxidative stress.

- Anti-diabetic Effects : Some derivatives have been investigated for their ability to modulate glucose metabolism, showcasing potential in diabetes management.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions, typically starting with the formation of the benzothiazole core. A common approach involves coupling 2-amino-6-chloro-4-methylbenzothiazole with 2-methoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) under inert conditions. Pyridine or DMF is often used as a solvent to facilitate acylation .

- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >75%. TLC monitoring (Rf ~0.5 in 3:7 EtOAc/hexane) ensures reaction completion .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- 1H/13C NMR : Confirm amide bond formation (δ ~10.5 ppm for NH in DMSO-d6) and methoxy group (δ ~3.8 ppm). Benzothiazole protons appear as aromatic multiplets (δ 7.0–8.5 ppm) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ~350–360) and isotopic pattern matching chlorine (3:1 for ³⁵Cl/³⁷Cl) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Impurity Sources : Unreacted starting materials, di-acylated byproducts, or hydrolysis products (e.g., free carboxylic acid).

- Mitigation :

- Use TLC with UV visualization to track byproducts.

- Recrystallization from ethanol/water (70:30) removes polar impurities.

- High-resolution mass spectrometry (HRMS) confirms molecular integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives like this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL/ORTEP-III refines bond lengths, angles, and torsional conformations. Key challenges include crystal twinning and low diffraction quality due to flexible methoxy/chloro substituents. Hydrogen bonding (N–H⋯O/N) stabilizes the lattice, detectable via intermolecular contact analysis .

- Data Interpretation : Compare experimental bond lengths (e.g., C–N amide: ~1.33 Å) with DFT-calculated values to validate geometry .

Q. What strategies address contradictory bioactivity data in studies targeting enzyme inhibition?

- Approach :

- Dose-Response Assays : Replicate IC50 measurements across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.

- Selectivity Profiling : Use kinase/enzyme panels to assess off-target interactions (e.g., ATP-binding pocket competition).

- Structural Analysis : Molecular docking (AutoDock Vina) identifies binding poses; discrepancies may arise from protonation states or solvent accessibility of the benzothiazole core .

Q. How can substituent modifications enhance binding affinity without compromising solubility?

- Design Principles :

- Hydrophobic Groups : Replace methyl with trifluoromethyl to boost lipophilicity (logP optimization).

- Polar Modifications : Introduce sulfonamide or morpholine groups to improve aqueous solubility (>1 mg/mL in PBS).

- Validation : Pharmacokinetic assays (e.g., HPLC-UV) measure solubility, while surface plasmon resonance (SPR) quantifies target binding (KD < 100 nM) .

Q. What computational methods predict pharmacokinetic properties, and how reliable are they compared to experimental data?

- In Silico Tools :

- ADMET Prediction : SwissADME calculates logP (~3.2), topological polar surface area (~75 Ų), and blood-brain barrier penetration (low).

- Molecular Dynamics : GROMACS simulates membrane permeability (e.g., POPC bilayer insertion).

- Validation : Compare with in vivo bioavailability studies (rodent models) and microsomal stability assays (t1/2 > 60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.